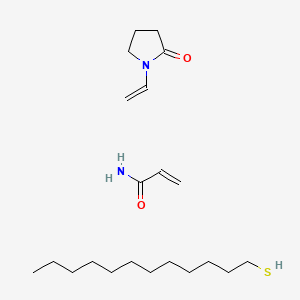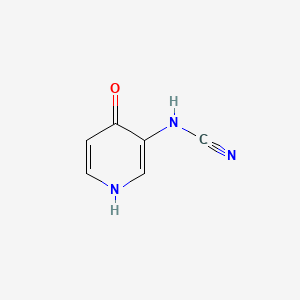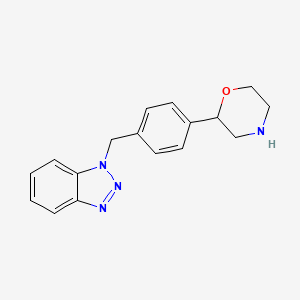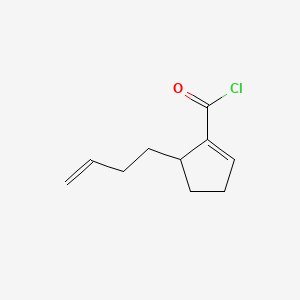
5-But-3-enylcyclopentene-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-But-3-enylcyclopentene-1-carbonyl chloride is an organic compound with the molecular formula C11H15ClO It is a derivative of cyclopentene, featuring a butenyl group and a carbonyl chloride functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-But-3-enylcyclopentene-1-carbonyl chloride typically involves the reaction of cyclopentene with butenyl chloride in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
5-But-3-enylcyclopentene-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation: The butenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The carbonyl chloride group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of amides or esters.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols.
科学研究应用
5-But-3-enylcyclopentene-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5-But-3-enylcyclopentene-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in organic synthesis to create diverse chemical structures.
相似化合物的比较
Similar Compounds
Cyclopentene-1-carbonyl chloride: Lacks the butenyl group, making it less versatile in certain reactions.
5-But-3-enylcyclopentene-1-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride, leading to different reactivity and applications.
Uniqueness
5-But-3-enylcyclopentene-1-carbonyl chloride is unique due to the presence of both a butenyl group and a carbonyl chloride group, providing a combination of reactivity and versatility that is valuable in synthetic chemistry and material science.
属性
CAS 编号 |
118717-66-1 |
|---|---|
分子式 |
C10H13ClO |
分子量 |
184.663 |
IUPAC 名称 |
5-but-3-enylcyclopentene-1-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c1-2-3-5-8-6-4-7-9(8)10(11)12/h2,7-8H,1,3-6H2 |
InChI 键 |
PPOICQRVGNVRGW-UHFFFAOYSA-N |
SMILES |
C=CCCC1CCC=C1C(=O)Cl |
同义词 |
1-Cyclopentene-1-carbonyl chloride, 5-(3-butenyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;3-[2-[bis[2-(3-hydroxypropoxy)ethyl]amino]ethoxy]propan-1-ol](/img/structure/B571103.png)
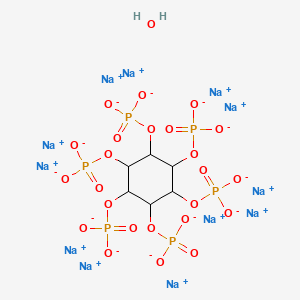
![2h,6h-Cyclopropa[3,4]pyrrolo[2,1-b][1,3]oxazine](/img/structure/B571106.png)
![(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-4-methyl-1-[(3-nitropyridin-2-yl)disulfanyl]pentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B571107.png)

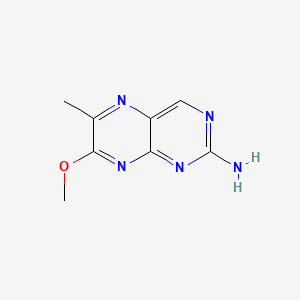

![Disodium;5-(dimethylamino)-2-[4-(dimethylamino)-2-sulfonatobenzoyl]benzenesulfonate](/img/structure/B571115.png)
